

An In-depth Technical Guide to Aminoxy-PEG4-acid and Its Applications

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Compound of Interest

Compound Name: Aminoxy-PEG4-acid

Cat. No.: B605439

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For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the design of novel bioconjugates, antibody-drug conjugates (ADCs), and targeted therapeutic agents. **Aminoxy-PEG4-acid** has emerged as a versatile and highly valuable heterobifunctional linker, offering a unique combination of reactivity, solubility, and precisely defined spacer length. This guide provides a comprehensive overview of its synonyms, chemical properties, and detailed experimental protocols for its application in bioconjugation.

Synonyms and Alternative Nomenclature

Aminoxy-PEG4-acid is known by several alternative names and is often sold in protected forms or as a salt. Understanding these synonyms is crucial when searching for suppliers and reviewing scientific literature.

- **Systematic Name:** While a full IUPAC name is not commonly used, it can be systematically derived. A related compound, CHOCH2-PEG4-COOH, is named 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid, illustrating the complexity of a formal name for **Aminoxy-PEG4-acid**.^[1]
- **Alternative Representation:** Acid-PEG-Aminoxy^[2]
- **Salt Form:** **Aminoxy-PEG4-acid** HCl salt^[3]

- **Protected Forms:** To allow for sequential conjugation reactions, the aminoxy or carboxylic acid group can be temporarily protected. Common protected forms include:
 - Fmoc-**aminoxy-PEG4-acid**[4]
 - t-Boc-**Aminoxy-PEG4-acid**[5]
- **CAS Number:** The most reliable identifier for this compound is its CAS number: 1807537-38-7.

Core Properties and Chemical Data

Aminoxy-PEG4-acid is a polyethylene glycol (PEG) linker characterized by a terminal aminoxy group (-O-NH₂) and a terminal carboxylic acid group (-COOH), separated by a discrete PEG chain of four ethylene glycol units. This structure imparts specific and advantageous properties for bioconjugation. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, which can be beneficial for handling and for improving the pharmacokinetic profile of a drug.

Property	Value	Citations
CAS Number	1807537-38-7	
Molecular Formula	C ₁₁ H ₂₃ NO ₇	
Molecular Weight	281.3 g/mol	
Purity	Typically ≥95%	
Solubility	Water, DMSO, DMF	
Storage Conditions	-20°C, protected from light	
Stability	Unstable as a neat compound; often supplied as a 1.0M aqueous solution. Recommended for immediate use (within 1 week). Sensitive to light.	

Principles of Reactivity and Bioconjugation

The utility of **Aminoxy-PEG4-acid** stems from its two distinct reactive termini, which allow for specific and controlled conjugation to biomolecules.

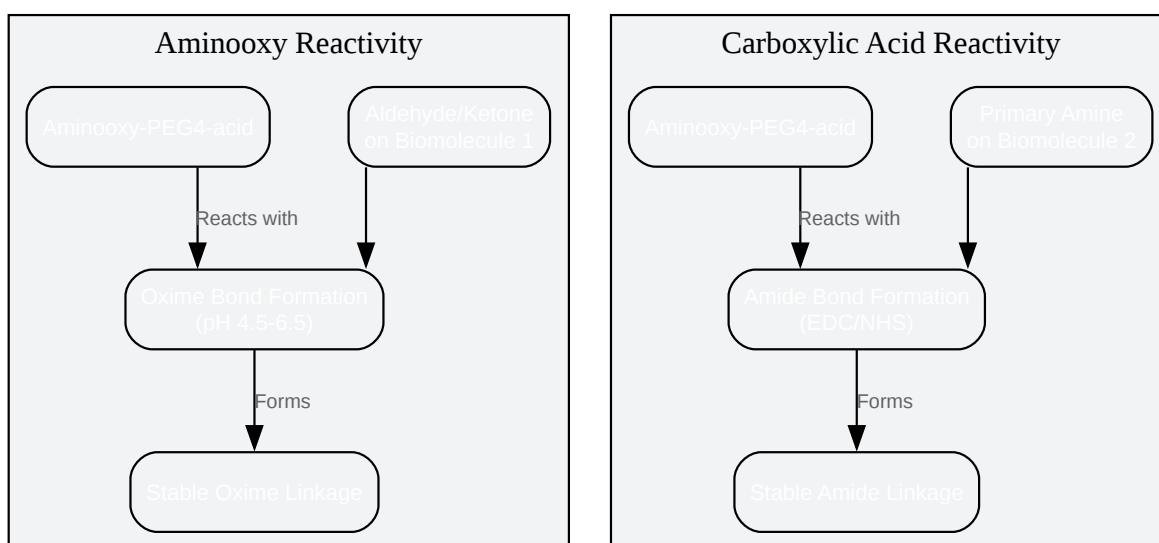
Oxime Ligation at the Aminoxy Terminus

The aminoxy group reacts chemoselectively with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage. This reaction is particularly advantageous in bioconjugation due to its high specificity and the stability of the resulting oxime bond under physiological conditions. The reaction proceeds most efficiently at a slightly acidic pH (typically 4.5-6.5).

Amide Bond Formation at the Carboxylic Acid Terminus

The carboxylic acid group can be coupled to primary amines on a target molecule (such as lysine residues in a protein) to form a highly stable amide bond. This reaction is not spontaneous and requires the use of activating agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or other coupling reagents like HATU.

Below is a diagram illustrating the dual reactivity of **Aminoxy-PEG4-acid**.



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Dual reactivity of **Aminooxy-PEG4-acid**.

Experimental Protocols

The following sections provide detailed methodologies for the key conjugation reactions involving **Aminooxy-PEG4-acid**.

Protocol 1: Oxime Ligation to an Aldehyde-Containing Protein

This protocol describes the conjugation of the aminooxy group of the linker to a protein that has been modified to contain aldehyde groups. A common method for introducing aldehydes onto glycoproteins is through the mild oxidation of their carbohydrate moieties.

Materials:

- Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)
- **Aminooxy-PEG4-acid** (1.0 M aqueous solution)
- Aniline (optional, as a catalyst)
- Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-6.5)
- Quenching buffer (optional)
- Desalting column or other size-exclusion chromatography (SEC) system for purification

Procedure:

- Preparation of Reactants:
 - Ensure the aldehyde-modified protein is in the appropriate conjugation buffer at a known concentration.
 - Thaw the **Aminooxy-PEG4-acid** solution to room temperature.

- Conjugation Reaction:
 - Add a molar excess of the **Aminoxy-PEG4-acid** solution to the aldehyde-modified protein. A starting point is a 10- to 20-fold molar excess of the linker.
 - (Optional) To accelerate the reaction, aniline can be added to a final concentration of 10-20 mM.
 - Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking, protected from light. The reaction can also be performed overnight at 4°C.
- Purification:
 - Purify the resulting conjugate from unreacted linker and other reagents using a desalting column or SEC. The chromatography should be performed with a buffer suitable for the stability of the protein conjugate (e.g., PBS, pH 7.4).
- Characterization:
 - Analyze the purified conjugate to determine the degree of labeling (linker-to-protein ratio), purity, and aggregation levels. Techniques such as UV-Vis spectroscopy, SDS-PAGE, mass spectrometry (MS), and size-exclusion chromatography (SEC) are commonly used.

Protocol 2: EDC/NHS Coupling to an Amine-Containing Molecule

This protocol details the activation of the carboxylic acid terminus of **Aminoxy-PEG4-acid** and its subsequent reaction with a primary amine.

Materials:

- **Aminoxy-PEG4-acid**
- Molecule containing a primary amine (e.g., a peptide or small molecule drug)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)

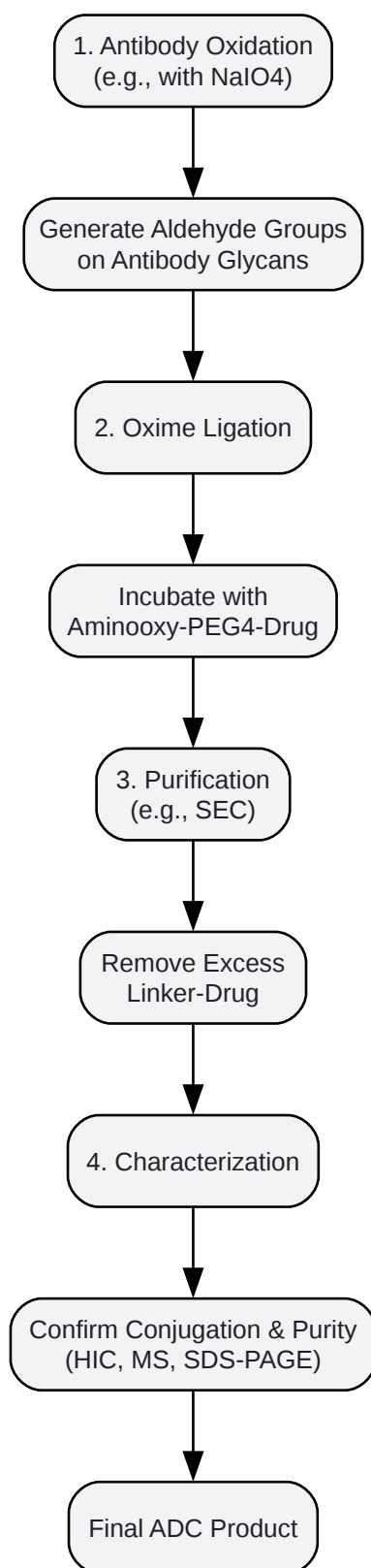
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Desalting column or HPLC for purification

Procedure:

- Reagent Preparation:
 - Dissolve **Aminoxy-PEG4-acid** in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).
 - Dissolve the amine-containing molecule in the Coupling Buffer.
 - Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
- Activation of Carboxylic Acid:
 - In a reaction tube, combine the **Aminoxy-PEG4-acid** stock solution with Activation Buffer.
 - Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the **Aminoxy-PEG4-acid**.
 - Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
- Conjugation to Amine:
 - Add the activated **Aminoxy-PEG4-acid** solution to the solution of the amine-containing molecule. A 1.5- to 10-fold molar excess of the activated linker to the amine is a typical starting point for optimization.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

- Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching and Purification:
 - Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters. Incubate for 15-30 minutes.
 - Purify the conjugate using a desalting column for larger molecules or reverse-phase HPLC for smaller conjugates.
- Characterization:
 - Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as LC-MS and NMR.

The following diagram outlines the experimental workflow for creating an antibody-drug conjugate (ADC) using **Aminoxy-PEG4-acid** as part of a larger linker-drug construct.



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Workflow for ADC synthesis via oxime ligation.

Applications in Research and Drug Development

Aminoxy-PEG4-acid is a valuable tool in several areas of biopharmaceutical research:

- **Antibody-Drug Conjugates (ADCs):** This is a primary application area. The linker can be used to attach a potent cytotoxic drug to an antibody, leveraging the antibody's specificity to target cancer cells. The PEG4 spacer can improve the ADC's pharmacokinetic properties.
- **PROTACs:** In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.
- **Bioconjugation and Labeling:** It is widely used for the general labeling of biomolecules with tags such as fluorescent dyes or biotin for detection and analysis.
- **Drug Delivery:** The linker can be used to attach small molecule drugs to carrier systems, enhancing their solubility, stability, and pharmacokinetic profiles.

While this linker is a powerful tool for constructing complex biomolecules, it is not typically used to directly probe or modulate signaling pathways. Its role is primarily structural, connecting different molecular entities with a well-defined, hydrophilic spacer.

Conclusion

Aminoxy-PEG4-acid is a versatile and enabling tool for researchers in the fields of chemistry, biology, and medicine. Its heterobifunctional nature allows for controlled, sequential conjugations, while its discrete PEG spacer provides beneficial properties of solubility and defined length. By understanding its chemical properties and applying the detailed protocols provided in this guide, scientists can effectively utilize this linker to construct novel bioconjugates for a wide range of therapeutic and research applications.

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